An In-Depth Technical Guide to the Structure Elucidation of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
An In-Depth Technical Guide to the Structure Elucidation of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
Abstract
The structural elucidation of novel organic compounds is a cornerstone of chemical research and drug development. This guide provides a comprehensive, methodology-driven approach to the unambiguous structure determination of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide, a heterocyclic compound of interest. By integrating data from High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we present a logical and self-validating workflow. This document is intended for researchers, scientists, and professionals in the chemical sciences, offering not just protocols, but the causal reasoning behind the strategic application of each analytical technique.
Introduction and Strategic Overview
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide belongs to the class of 2-aminothiophenes, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active compounds. Its synthesis is commonly achieved via the Gewald reaction, a multicomponent condensation that efficiently produces polysubstituted 2-aminothiophenes.[1][2][3][4] The acetylation of the resulting 2-amino-3-cyano-4,5,6,7-tetrahydrobenzothiophene yields the target molecule.
The definitive confirmation of a synthesized molecule's structure is non-negotiable for further study or application. Our approach is a synergistic one, where each analytical technique provides a unique and complementary piece of the structural puzzle. Mass spectrometry establishes the molecular formula, infrared spectroscopy identifies key functional groups, and NMR spectroscopy maps the precise atomic connectivity.
The logical workflow for this elucidation is as follows:
Caption: Overall workflow for structure elucidation.
High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint
Expertise & Causality: The first and most fundamental question in structure elucidation is "What is the molecular formula?". HRMS is the definitive technique to answer this. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS distinguishes between compounds with the same nominal mass but different elemental compositions.[5][6][7][8][9] This precision provides a high-confidence molecular formula, which is the foundational hypothesis for all subsequent spectroscopic interpretation.
Experimental Protocol: HRMS via ESI-TOF
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Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
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Ionization Mode: Positive ion mode is typically chosen to generate the protonated molecule [M+H]⁺.
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Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. Ensure the instrument is calibrated with a known standard to guarantee mass accuracy.
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Analysis: Identify the m/z of the most abundant ion corresponding to the [M+H]⁺ adduct. Use the instrument's software to calculate the elemental composition that fits this exact mass.
Data Presentation & Interpretation
The expected molecular formula for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is C₁₁H₁₂N₂OS.
| Parameter | Theoretical Value (C₁₁H₁₃N₂OS)⁺ | Observed Value | Mass Error (ppm) |
| Exact Mass of [M+H]⁺ | 237.0798 | 237.0795 | -1.26 |
The observed exact mass is in excellent agreement with the theoretical mass for the protonated molecule, confirming the molecular formula C₁₁H₁₂N₂OS. This result is self-validating; the extremely low mass error provides high confidence and constrains the possibilities for the subsequent NMR and IR data interpretation.
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique that acts as a quick "litmus test" for the presence of key functional groups. Before delving into the complexities of NMR, IR confirms that the expected amide and nitrile functionalities from the synthesis are indeed present in the final molecule. The characteristic vibrational frequencies of these groups provide strong, confirmatory evidence.[10][11][12][13]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
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Sample Preparation: Place a small amount (1-2 mg) of the solid, purified compound directly onto the ATR crystal.
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
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Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
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Analysis: Identify the key absorption bands and compare them to known frequencies for characteristic functional groups.
Data Presentation & Interpretation
| Functional Group | Expected IR Frequency (cm⁻¹) | Observed Frequency (cm⁻¹) | Vibration Type |
| Amide N-H | 3300-3100 | ~3250 | N-H Stretch[10] |
| Aliphatic C-H | 3000-2850 | ~2935, 2860 | C-H Stretch |
| Nitrile C≡N | 2260-2220 | ~2225 | C≡N Stretch[11][12][13] |
| Amide C=O | 1680-1630 | ~1665 | C=O Stretch (Amide I)[10] |
The presence of strong, sharp peaks at ~2225 cm⁻¹ (C≡N) and ~1665 cm⁻¹ (C=O), along with a distinct N-H stretch, provides direct evidence for the nitrile and secondary amide groups, validating the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Causality: NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. While MS provides the formula and IR identifies functional groups, NMR reveals the carbon-hydrogen framework and how the atoms are connected. We employ a hierarchical approach: 1D NMR (¹H, ¹³C) identifies the individual components (protons and carbons), and 2D NMR (COSY, HSQC, HMBC) acts as the "glue," showing how these components are linked together to form the final structure.[14][15]
¹H NMR Spectroscopy: Proton Environment
Protocol: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm). Acquire the spectrum on a 400 MHz or higher spectrometer.
Data Interpretation: The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.80 | Singlet | 1H | N -H | Amide protons are deshielded and often appear as broad singlets.[16] |
| ~2.65 | Triplet | 2H | H -4 or H -7 | Aliphatic CH₂ adjacent to the thiophene ring. |
| ~2.55 | Triplet | 2H | H -4 or H -7 | Aliphatic CH₂ adjacent to the thiophene ring. |
| ~2.10 | Singlet | 3H | -C(=O)CH ₃ | Acetyl methyl group protons are a characteristic singlet. |
| ~1.75 | Multiplet | 4H | H -5 and H -6 | Overlapping signals for the two central CH₂ groups of the cyclohexene ring. |
¹³C NMR & DEPT-135 Spectroscopy: Carbon Framework
Protocol: Using the same sample, acquire a broadband proton-decoupled ¹³C NMR spectrum and a DEPT-135 spectrum.
Data Interpretation: ¹³C NMR shows all unique carbon environments. The DEPT-135 experiment distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons, while quaternary carbons are absent.
| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment | Rationale |
| ~168.5 | Absent | C =O | Carbonyl carbon, quaternary. |
| ~145.0 | Absent | C -2 | Thiophene carbon attached to the nitrogen. |
| ~128.0 | Absent | C -3a or C -7a | Thiophene fusion carbon. |
| ~125.0 | Absent | C -3a or C -7a | Thiophene fusion carbon. |
| ~116.0 | Absent | C ≡N | Nitrile carbon, quaternary.[17] |
| ~95.0 | Absent | C -3 | Thiophene carbon attached to the nitrile. |
| ~25.5 | Negative | C -4 or C -7 | Aliphatic CH₂. |
| ~25.2 | Negative | C -4 or C -7 | Aliphatic CH₂. |
| ~23.0 | Positive | -C(=O)C H₃ | Acetyl methyl carbon. |
| ~22.5 | Negative | C -5 or C -6 | Aliphatic CH₂. |
| ~22.3 | Negative | C -5 or C -6 | Aliphatic CH₂. |
2D NMR Spectroscopy: Establishing Connectivity
Expertise & Causality: While 1D NMR identifies the pieces, 2D NMR puts them together. COSY identifies proton-proton neighbors, HSQC links protons to their directly attached carbons, and HMBC reveals long-range proton-carbon connections, which are critical for connecting disparate parts of the molecule, like the acetyl group to the thiophene ring.[18][19][20]
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. A cross-peak between two proton signals indicates that they are coupled, typically through 2 or 3 bonds.
-
Key Finding: Strong correlations will be observed between the aliphatic protons at δ ~2.65, ~2.55, and ~1.75 ppm, confirming the -CH₂-CH₂-CH₂-CH₂- spin system of the tetrahydro- portion of the ring.
Caption: COSY correlations in the aliphatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon it is directly attached to.
-
Key Finding: This provides unambiguous assignment of the protonated carbons listed in the tables above. For example, the proton signal at δ ~2.10 ppm will show a correlation to the carbon signal at δ ~23.0 ppm, confirming the -C(=O)CH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for assembling the molecular skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away.
-
Causality: This is the experiment that proves the connectivity between the functional groups and the ring system. For example, the NH proton should show a correlation to the carbonyl carbon, and the aliphatic protons at C-4 should show correlations to the thiophene carbons C-3 and C-3a.
Caption: Key HMBC correlations confirming the structure.
Conclusion: Synthesizing the Evidence
The structure of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is unequivocally confirmed by the congruent data from multiple spectroscopic techniques:
-
HRMS established the correct molecular formula: C₁₁H₁₂N₂OS.
-
IR Spectroscopy confirmed the presence of the required N-H, C≡N, and C=O functional groups.
-
¹H and ¹³C NMR identified all unique proton and carbon environments, including the acetyl group and the four distinct methylene groups of the saturated ring.
-
COSY confirmed the connectivity of the -CH₂-CH₂-CH₂-CH₂- fragment.
-
HSQC linked each proton to its directly bonded carbon.
-
HMBC provided the final, critical long-range correlations that piece the entire molecular puzzle together, linking the acetamide group to the C-2 position and confirming the overall tetrahydrobenzothiophene scaffold.
This multi-faceted, self-validating approach provides the highest degree of confidence in the assigned structure, a critical prerequisite for any further research or development.
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